Cas no 1384428-05-0 (2H-Tetrazole-5-propanamine, hydrochloride (1:2))

2H-Tetrazole-5-propanamine, hydrochloride (1:2) Chemical and Physical Properties
Names and Identifiers
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- 2H-Tetrazole-5-propanamine, hydrochloride (1:2)
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- Inchi: 1S/C4H9N5.ClH/c5-3-1-2-4-6-8-9-7-4;/h1-3,5H2,(H,6,7,8,9);1H
- InChI Key: SVOWUHPTNFHZGG-UHFFFAOYSA-N
- SMILES: C(C1=NN=NN1)CCN.Cl
2H-Tetrazole-5-propanamine, hydrochloride (1:2) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-91181-0.5g |
3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine dihydrochloride |
1384428-05-0 | 95.0% | 0.5g |
$103.0 | 2025-02-21 | |
Enamine | EN300-91181-0.1g |
3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine dihydrochloride |
1384428-05-0 | 95.0% | 0.1g |
$45.0 | 2025-02-21 | |
Enamine | EN300-91181-10.0g |
3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine dihydrochloride |
1384428-05-0 | 95.0% | 10.0g |
$821.0 | 2025-02-21 | |
1PlusChem | 1P019SFU-100mg |
3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine dihydrochloride |
1384428-05-0 | 90% | 100mg |
$125.00 | 2023-12-22 | |
1PlusChem | 1P019SFU-10g |
3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine dihydrochloride |
1384428-05-0 | 90% | 10g |
$960.00 | 2023-12-22 | |
Enamine | EN300-91181-2.5g |
3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine dihydrochloride |
1384428-05-0 | 95.0% | 2.5g |
$247.0 | 2025-02-21 | |
Enamine | EN300-91181-5.0g |
3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine dihydrochloride |
1384428-05-0 | 95.0% | 5.0g |
$438.0 | 2025-02-21 | |
Enamine | EN300-91181-1.0g |
3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine dihydrochloride |
1384428-05-0 | 95.0% | 1.0g |
$131.0 | 2025-02-21 | |
1PlusChem | 1P019SFU-250mg |
3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine dihydrochloride |
1384428-05-0 | 90% | 250mg |
$153.00 | 2023-12-22 | |
1PlusChem | 1P019SFU-500mg |
3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine dihydrochloride |
1384428-05-0 | 90% | 500mg |
$206.00 | 2023-12-22 |
2H-Tetrazole-5-propanamine, hydrochloride (1:2) Related Literature
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Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
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Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
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Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
Additional information on 2H-Tetrazole-5-propanamine, hydrochloride (1:2)
Introduction to 2H-Tetrazole-5-propanamine, hydrochloride (1:2) and Its Significance in Modern Chemical Biology
2H-Tetrazole-5-propanamine, hydrochloride (1:2), with the CAS number 1384428-05-0, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound belongs to the tetrazole class, a heterocyclic structure known for its broad spectrum of biological activities. The unique arrangement of nitrogen atoms in the tetrazole ring, combined with the presence of an amine functional group and a hydrochloride salt form, makes this molecule a versatile scaffold for drug discovery and molecular studies.
The hydrochloride (1:2) designation indicates that the compound is salted with hydrochloric acid in a 1:2 molar ratio, which enhances its solubility and stability. This formulation is particularly advantageous for pharmaceutical applications, where bioavailability and shelf-life are critical factors. The salt form also ensures consistent purity and reactivity, making it a reliable choice for both academic research and industrial development.
In recent years, there has been growing interest in tetrazole derivatives due to their potential as pharmacological agents. The amine group at the 5-position of the tetrazole ring provides a reactive site for further chemical modifications, enabling the synthesis of more complex molecules with tailored biological properties. This flexibility has made tetrazole-based compounds valuable tools in medicinal chemistry.
One of the most compelling aspects of 2H-Tetrazole-5-propanamine, hydrochloride (1:2) is its role as a precursor in the synthesis of more sophisticated bioactive molecules. Researchers have leveraged this compound to develop novel inhibitors targeting various biological pathways. For instance, studies have shown that derivatives of this molecule exhibit inhibitory effects on enzymes involved in inflammation and cancer progression. These findings underscore the importance of 2H-Tetrazole-5-propanamine, hydrochloride (1:2) as a building block in drug discovery.
The CAS number 1384428-05-0 serves as a unique identifier for this compound, facilitating its use in databases, literature references, and regulatory submissions. This standardized nomenclature ensures that researchers worldwide can accurately identify and utilize this molecule in their experiments. The CAS registry system is particularly crucial in ensuring consistency across different scientific disciplines and industries.
Recent advancements in computational chemistry have further enhanced the utility of 2H-Tetrazole-5-propanamine, hydrochloride (1:2). Molecular modeling studies have revealed insights into its interactions with biological targets, providing a foundation for rational drug design. These simulations have helped predict binding affinities and optimize molecular structures for improved efficacy. Such computational approaches are becoming increasingly integral to modern pharmaceutical research.
The synthesis of 2H-Tetrazole-5-propanamine, hydrochloride (1:2) involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to improve yield and purity, making large-scale production feasible. These techniques include catalytic processes and green chemistry principles that minimize waste and energy consumption. The optimization of synthetic routes is essential for cost-effective and environmentally sustainable drug development.
In addition to its pharmaceutical applications, 2H-Tetrazole-5-propanamine, hydrochloride (1:2) has found utility in materials science and chemical biology research. Its unique electronic properties make it a candidate for developing new materials with applications in electronics and sensors. Furthermore, its ability to interact with biological molecules has opened avenues for studying protein-ligand interactions at a molecular level.
The growing body of research on tetrazole derivatives highlights their potential as therapeutic agents. Clinical trials are underway evaluating the efficacy of compounds derived from 2H-Tetrazole-5-propanamine, hydrochloride (1:2) in treating various diseases. These trials aim to provide evidence supporting the translation of laboratory findings into clinical practice. The outcomes of these studies could pave the way for new treatments targeting unmet medical needs.
As our understanding of molecular interactions continues to evolve, compounds like 2H-Tetrazole-5-propanamine, hydrochloride (1:2) will play an increasingly important role in drug discovery and development. Their versatility as scaffolds for molecular design makes them invaluable tools for researchers seeking to develop innovative therapies. The continued exploration of their biological activities will undoubtedly lead to new breakthroughs in medicine.
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